molecular formula C16H17N5O2S B6428658 6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034333-36-1

6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B6428658
CAS No.: 2034333-36-1
M. Wt: 343.4 g/mol
InChI Key: WCOOLSJHJXHHCW-UHFFFAOYSA-N
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Description

The compound 6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is a heterocyclic molecule featuring a pyridine core substituted with a propan-2-yloxy group at the 6-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a methyl-linked 1,2,3-triazole ring bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

6-propan-2-yloxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-11(2)23-14-6-5-12(8-17-14)16(22)18-9-13-10-21(20-19-13)15-4-3-7-24-15/h3-8,10-11H,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOOLSJHJXHHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide is a synthetic derivative that incorporates a pyridine ring, a triazole moiety, and a thiophene group. This structural complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is likely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole ring is known to enhance bioactivity through mechanisms such as enzyme inhibition or receptor modulation.

Antimicrobial Properties

Recent studies have indicated that derivatives containing triazole and thiophene groups exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains.

CompoundActivityMethod UsedReference
This compoundModerate antibacterial activityAgar diffusion method
Similar Triazole DerivativeIC50 = 27.3 μM against T47D breast cancer cellsCytotoxicity assay

Anticancer Activity

The compound's structural components suggest it may also possess anticancer properties. In vitro studies on similar triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines.

Cell LineCompound TestedIC50 (μM)
HCT116 (Colon)6-(propan-2-yloxy)-N-{[...]}6.2
T47D (Breast)6-(propan-2-yloxy)-N-{[...]}27.3

Case Studies

Several studies have explored the biological activity of compounds related to the target molecule:

  • Antimicrobial Study : A series of pyridine-based compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkoxy substituents significantly influenced the antimicrobial potency.
  • Anticancer Evaluation : Research involving triazole derivatives revealed that compounds with thiophene substitutions exhibited promising results in inhibiting cell proliferation in breast and colon cancer cell lines.

Comparison with Similar Compounds

Structural Features :

  • Pyridine ring substituted with an ethyl carboxylate at C3 and a triazole-cyclopropyl group at C4.
  • Lacks the thiophene and carboxamide moieties present in the target compound.

Functional Implications :

  • The ethyl carboxylate group enhances solubility but may reduce membrane permeability compared to the carboxamide in the target compound.

6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compound B)

Structural Features :

  • Pyrazolo-pyridine core substituted with a methylthiophene and isopropyl group.
  • Carboxylic acid at C4 contrasts with the carboxamide in the target compound.

Functional Implications :

  • The pyrazolo-pyridine system may exhibit stronger π-π interactions than the pyridine-triazole-thiophene system.
  • Carboxylic acid provides higher acidity (pKa ~4-5) compared to carboxamide (pKa ~8-10), influencing ionization state under physiological conditions .

General Comparison Table

Feature Target Compound Compound A Compound B
Core Structure Pyridine + triazole-thiophene Pyridine + triazole-cyclopropyl Pyrazolo-pyridine + thiophene
Substituents Propan-2-yloxy, carboxamide Ethyl carboxylate Carboxylic acid, isopropyl
Aromatic Interactions High (pyridine, thiophene) Moderate (pyridine, triazole) High (pyrazolo-pyridine)
Hydrogen Bonding Capacity Carboxamide (donor/acceptor) Carboxylate (acceptor only) Carboxylic acid (donor/acceptor)
Synthetic Accessibility Likely moderate (multi-step) Well-documented Commercially available

Research Findings and Limitations

  • Biological Activity Gaps : While analogues like Compound A show utility as ligands or intermediates, the thiophene-triazole-pyridine combination in the target compound may offer unique selectivity in drug design. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic profiles.

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